PHA-680626

Content Navigation

Standard Bcr-Abl inhibitors like imatinib fail to target T315I mutants, and many Aurora-A inhibitors cannot disrupt the oncogenic AURKA/N-Myc complex. PHA-680626 solves both: it potently inhibits T315I Bcr-Abl and functions as an amphosteric inhibitor that closes the Aurora-A activation loop, physically dissociating N-Myc.

- Sub-micromolar activity against Plk1/Plk2; >20-fold selectivity over Plk3 for unambiguous cell cycle assays.

- Low B-factor (33.1 Ų) in Plk1 ATP pocket ensures robust X-ray crystallography validation.

- Stable binding profile for dose-titrated mitotic studies.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

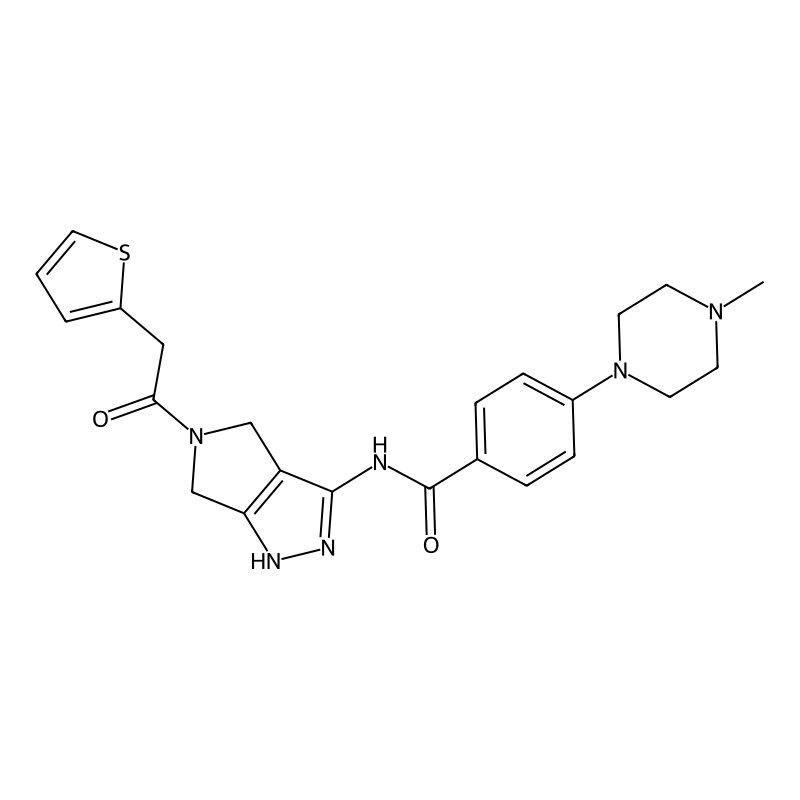

PHA-680626 (CAS: 398493-74-8) is a potent, multi-targeted kinase inhibitor derived from a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bis-cycle scaffold. It is primarily utilized in advanced oncology research for its dual inhibition of Bcr-Abl and Aurora kinases, as well as its sub-micromolar activity against Polo-like kinases (Plk1 and Plk2). Unlike conventional ATP-competitive inhibitors that solely block catalytic function, PHA-680626 functions as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora-A that physically prevents the binding and stabilization of the N-Myc transcription factor[1]. This dual-action profile makes it a critical procurement choice for modeling Imatinib-resistant leukemias and N-Myc-driven neuroblastomas [2].

Research Fit

References

- [1] Boi D, et al. 'PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc.' Int J Mol Sci. 2021 Dec 4;22(23):13122.

- [2] Gontarewicz A, et al. 'PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines...' Leuk Res. 2008 Dec;32(12):1857-65.

Substituting PHA-680626 with standard first-generation tyrosine kinase inhibitors (TKIs) like Imatinib or generic Aurora kinase inhibitors fundamentally compromises assay integrity in resistant models. Imatinib is structurally incapable of binding the T315I Bcr-Abl mutant due to steric hindrance, whereas PHA-680626 retains potent anti-proliferative activity against this specific clinical escape mechanism [1]. Furthermore, many baseline Aurora-A inhibitors fail to alter the kinase's activation loop; in contrast, PHA-680626 actively stabilizes the A-loop in a closed conformation, completely dissociating the oncogenic AURKA/N-Myc complex at saturating concentrations [2]. Buyers must procure this exact compound when the experimental objective requires simultaneous Bcr-Abl suppression and N-Myc degradation.

Substitution Risk

Pan-Aurora inhibitors (e.g., VX-680) lack Bcr-Abl activity, and Bcr-Abl inhibitors are inactive against Aurora kinases, so dual targeting may not transfer.

Not all ATP-competitive Aurora-A inhibitors disrupt the Aurora-A/N-Myc complex; amphosteric N-Myc degradation is conformation-specific and may not replicate.

Off-target PLK1/2/3 inhibition differs from selective Aurora inhibitors and may alter phenotypic interpretation if substituted.

References

- [1] Gontarewicz A, et al. 'PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines...' Leuk Res. 2008 Dec;32(12):1857-65.

- [2] Boi D, et al. 'PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc.' Int J Mol Sci. 2021 Dec 4;22(23):13122.

Efficacy Against Imatinib-Resistant CML Mutations (T315I)

In murine BaF3 cells ectopically expressing the highly resistant T315I BCR-ABL mutant, PHA-680626 maintains significant anti-proliferative and pro-apoptotic activity, successfully decreasing the phosphorylation of downstream targets like CrkL and histone H3. In direct contrast, the baseline TKI Imatinib is entirely ineffective against the T315I mutation due to steric blocking in the ATP-binding pocket [1].

| Evidence Dimension | Anti-proliferative efficacy against T315I BCR-ABL mutant |

| Target Compound Data | Active; induces apoptosis and suppresses CrkL phosphorylation |

| Comparator Or Baseline | Imatinib (Inactive/Resistant) |

| Quantified Difference | Complete restoration of kinase suppression in Imatinib-resistant models |

| Conditions | BaF3 cells expressing T315I mutant and primary CD34+ cells from CML patients |

Validates the compound as an essential tool for screening and modeling drug-resistant chronic myeloid leukemia where first-line TKIs fail.

Amphosteric Disruption of the AURKA/N-Myc Complex

Surface Plasmon Resonance (SPR) and Proximity Ligation Assays demonstrate that PHA-680626 acts as a conformational disruptor of the AURKA/N-Myc complex. At 1 μM concentrations in IMR-32 neuroblastoma cells, PHA-680626 significantly decreases N-Myc levels and completely dissociates the complex at saturating concentrations. This performance matches the positive control MLN8054, whereas other tested compounds like RPM1722 fail to induce the necessary A-loop closure and show no major effect on N-Myc levels [1].

| Evidence Dimension | Dissociation of AURKA/N-Myc interaction |

| Target Compound Data | Complete dissociation at saturating concentrations; significant N-Myc reduction at 1 μM |

| Comparator Or Baseline | RPM1722 (Ineffective at decreasing N-Myc/AURKA interaction) |

| Quantified Difference | Complete complex dissociation vs. no significant disruption |

| Conditions | IMR-32 MYCN-amplified cell line; SPR competition assays |

Crucial for neuroblastoma research requiring targeted destabilization and degradation of N-Myc rather than mere kinase catalytic inhibition.

Defined Selectivity Window Across Polo-Like Kinase (Plk) Isoforms

In vitro kinase profiling reveals that PHA-680626 exhibits a distinct selectivity gradient across Polo-like kinase isoforms. It demonstrates high potency against Plk2 (IC50 = 0.07 μM) and Plk1 (IC50 = 0.53 μM), while showing significantly weaker activity against Plk3 (IC50 = 1.61 μM). This establishes a >20-fold selectivity window for Plk2 over Plk3 .

| Evidence Dimension | Kinase inhibition (IC50) |

| Target Compound Data | Plk2 (0.07 μM) and Plk1 (0.53 μM) |

| Comparator Or Baseline | Plk3 (1.61 μM) |

| Quantified Difference | >20-fold higher potency for Plk2 over Plk3 |

| Conditions | In vitro kinase inhibition assay |

Enables researchers to precisely titrate dosing in cell cycle assays to isolate Plk1/2 pathways without off-target Plk3 interference.

Superior Structural Stabilization in Kinase ATP-Binding Pockets

Crystallographic analysis of PHA-680626 bound to the Plk1 T210V mutant at 2.1 Šresolution demonstrates highly stable occupation of the active site. The inhibitor achieves a well-defined electron density with a low B-factor of 33.1 Ų, forming critical hydrogen bonds with Glu131 and Cys133. In contrast, the baseline non-hydrolyzable ATP analog AMPPNP exhibits high flexibility and weak phosphate density in the same pocket, yielding a much higher B-factor of 83.5 Ų [1].

| Evidence Dimension | Crystallographic B-factor (ligand stability) |

| Target Compound Data | 33.1 Ų |

| Comparator Or Baseline | AMPPNP (83.5 Ų) |

| Quantified Difference | 60.3% reduction in B-factor (indicating significantly higher structural stability) |

| Conditions | X-ray crystallography of human Plk1 T210V mutant at 2.1 Å resolution |

Ensures highly reproducible binding and minimal ligand flexibility, making it an ideal reference standard for structure-based drug design (SBDD).

Drug-Resistant CML Pathway Modeling

Directly leveraging its efficacy against the T315I mutation, PHA-680626 is the preferred procurement choice for establishing BaF3 or primary CD34+ cell assays designed to bypass first-generation TKI resistance mechanisms [1].

Neuroblastoma N-Myc Destabilization Assays

Due to its amphosteric ability to close the Aurora-A activation loop, this compound is ideal for targeted protein degradation research where the goal is to physically dissociate the AURKA/N-Myc complex in MYCN-amplified cell lines [2].

Isoform-Specific Polo-Like Kinase (Plk) Studies

Researchers can utilize the >20-fold selectivity window between Plk2 and Plk3 to conduct dose-titrated cell cycle progression assays, accurately mapping Plk1/2-dependent mitotic events without confounding Plk3 inhibition .

Crystallographic Reference for Kinase Inhibitor Design

Given its highly stable binding profile and low B-factor (33.1 Ų) in the Plk1 ATP pocket, PHA-680626 serves as an excellent structural benchmark for validating novel pyrrolo-pyrazole derivatives in X-ray crystallography workflows [3].

Application Fit Matrix

References

- [1] Gontarewicz A, et al. 'PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines...' Leuk Res. 2008 Dec;32(12):1857-65.

- [2] Boi D, et al. 'PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc.' Int J Mol Sci. 2021 Dec 4;22(23):13122.

- [4] Kothe M, et al. 'Structure of the Catalytic Domain of Human Polo-like Kinase 1.' Biochemistry 2007; 46(20):5960-5971.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Explore Compound Types